Log P: 3-Methyl vs. 2-Methyl Isomer
The 3-methyl positional isomer (CAS 1248692-31-0) exhibits a Log P of 1.34, compared to a consensus Log P of 1.16 for the 2-methyl isomer (CAS 129912-22-7) . This ~0.18 log unit difference reflects the distinct electronic environment of the imidazo[1,2-a]pyridine core depending on methyl placement . Higher lipophilicity for the 3-methyl derivative may translate to enhanced membrane permeability when this building block is incorporated into lead compounds, an important consideration for CNS and intracellular target programs.
| Evidence Dimension | Partition coefficient (Log P) |
|---|---|
| Target Compound Data | Log P = 1.34 (3-methyl isomer) |
| Comparator Or Baseline | 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid; consensus Log P = 1.16 |
| Quantified Difference | ΔLog P ≈ 0.18 log units higher for the 3-methyl isomer |
| Conditions | Calculated physicochemical properties from Chemsrc (target) and Bidepharm (comparator) databases. |
Why This Matters
A 0.18 log unit difference in lipophilicity, while modest, is reproducible and sufficient to affect compound distribution, protein binding, and off-target promiscuity profiles when the building block is incorporated into a lead series, making the 3-methyl isomer the preferred choice for programs targeting moderately lipophilic chemical space.
